

Application Notes: Enantioselective Synthesis of (R)-1,2-Diphenylethanol

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Compound of Interest

Compound Name: 1,2-Diphenylethanol

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Introduction

(R)-**1,2-Diphenylethanol**, also known as (R)-hydrobenzoin, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Its vicinal diol structure with a defined stereochemistry makes it a crucial precursor for chiral ligands and auxiliaries in asymmetric synthesis. The enantioselective synthesis of (R)-**1,2-Diphenylethanol** is therefore of significant interest to researchers in organic chemistry and drug development. This document outlines and compares key methodologies for its preparation, focusing on both biocatalytic and chemocatalytic approaches.

Methodologies for Enantioselective Synthesis

The primary route to enantiomerically pure **1,2-diphenylethanol** involves the asymmetric reduction of prochiral diketones, such as benzil, or the kinetic resolution of racemic mixtures. Key strategies that have proven effective include:

- **Biocatalytic Reduction:** This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes to catalyze the enantioselective reduction of a carbonyl group. Various strains of bacteria and fungi have been identified as effective biocatalysts for the synthesis of (R)-**1,2-Diphenylethanol**, offering high enantioselectivity and mild reaction conditions. For instance, *Lactobacillus paracasei* has been successfully employed for the asymmetric reduction of 1,2-diphenylethanone to (R)-**1,2-diphenylethanol** with excellent conversion and enantiomeric excess.^[1] Other microorganisms like *Talaromyces flavus* and *Rhizopus oryzae*

have also shown pH-dependent selectivity in the reduction of benzil, yielding either (R)- or (S)-benzoin, which can be further reduced to the corresponding diol.[\[2\]](#)[\[3\]](#)

- Asymmetric Transfer Hydrogenation (ATH): This chemocatalytic method involves the transfer of hydrogen from a hydrogen donor (e.g., formic acid, isopropanol) to the substrate, mediated by a chiral transition metal catalyst. Ruthenium complexes with chiral ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have demonstrated remarkable efficiency and enantioselectivity in the reduction of benzil to (R,R)-hydrobenzoin.[\[4\]](#) This method can proceed via a dynamic kinetic resolution, where a chirally labile benzoin intermediate is converted predominantly into one stereoisomer of the final product.[\[4\]](#)

Data Presentation

The following table summarizes quantitative data for selected enantioselective synthesis methods of (R)-**1,2-Diphenylethanol**, allowing for a direct comparison of their efficacy.

Method	Catalyst/ Biocatalyst	Substrate	Yield (%)	Enantiomeric Excess (ee, %)	Key Conditions	Reference
Biocatalytic Reduction	Lactobacillus paracasei BD87E6	1,2-Diphenylethanone	98	>99	pH 6, 31 °C, 48 h, 134 rpm agitation	[1]
Asymmetric Transfer Hydrogenation	RuCl[(S,S)- Tsdpen) (η ⁶ -p-cymene)	Benzil	quant.	>99	Formic acid/triethyl amine mixture, Substrate/ Catalyst ratio: 1000- 2000	[4]
Biocatalytic Reduction	Rhizopus oryzae	Benzil	-	>99	pH 6.5-8.5, 21 days	[2]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-**1,2-Diphenylethanol** using *Lactobacillus paracasei*

This protocol is based on the asymmetric reduction of 1,2-diphenylethanone using whole cells of *Lactobacillus paracasei*.^[1]

Materials:

- *Lactobacillus paracasei* BD87E6 cells
- 1,2-Diphenylethanone
- Appropriate buffer solution (e.g., phosphate buffer, pH 6)
- Orbital shaker incubator
- Centrifuge
- Ethyl acetate for extraction
- Anhydrous sodium sulfate
- Rotary evaporator
- HPLC with a chiral column for ee determination

Procedure:

- **Cultivation of Biocatalyst:** Cultivate *Lactobacillus paracasei* BD87E6 in an appropriate growth medium until a sufficient cell density is reached. Harvest the cells by centrifugation and wash them with the reaction buffer.
- **Bioreduction Reaction:** In a sterile flask, suspend the harvested wet cells of *Lactobacillus paracasei* BD87E6 in the reaction buffer (pH 6).
- Add 1,2-diphenylethanone to the cell suspension.

- Incubate the reaction mixture in an orbital shaker at 31 °C with an agitation speed of 134 rpm for 48 hours.
- Work-up and Isolation: After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Extract the supernatant with ethyl acetate (3 x volume of the supernatant).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **(R)-1,2-diphenylethanol**.
- Purification and Analysis: Purify the crude product by column chromatography if necessary.
- Determine the enantiomeric excess (ee) of the purified product by HPLC using a suitable chiral stationary phase.

Protocol 2: Asymmetric Transfer Hydrogenation of Benzil

This protocol describes the synthesis of (R,R)-hydrobenzoin via asymmetric transfer hydrogenation of benzil using a ruthenium catalyst.^[4]

Materials:

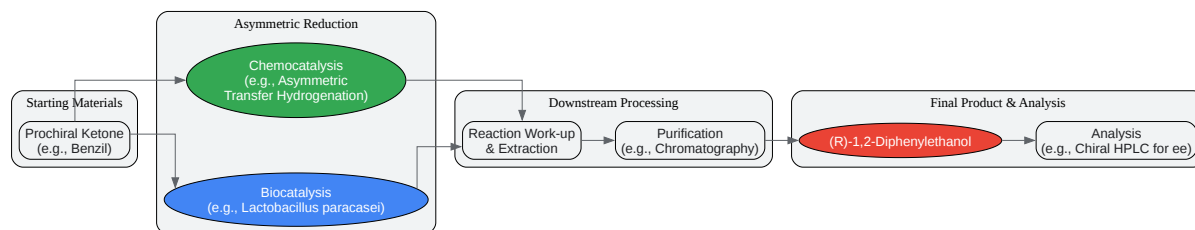
- Benzil
- RuCl[(S,S)-Tsdpen](η⁶-p-cymene) catalyst
- Formic acid
- Triethylamine
- Anhydrous solvent (e.g., dichloromethane)
- Nitrogen or Argon atmosphere setup
- Standard glassware for organic synthesis

- Rotary evaporator
- NMR and HPLC with a chiral column for analysis

Procedure:

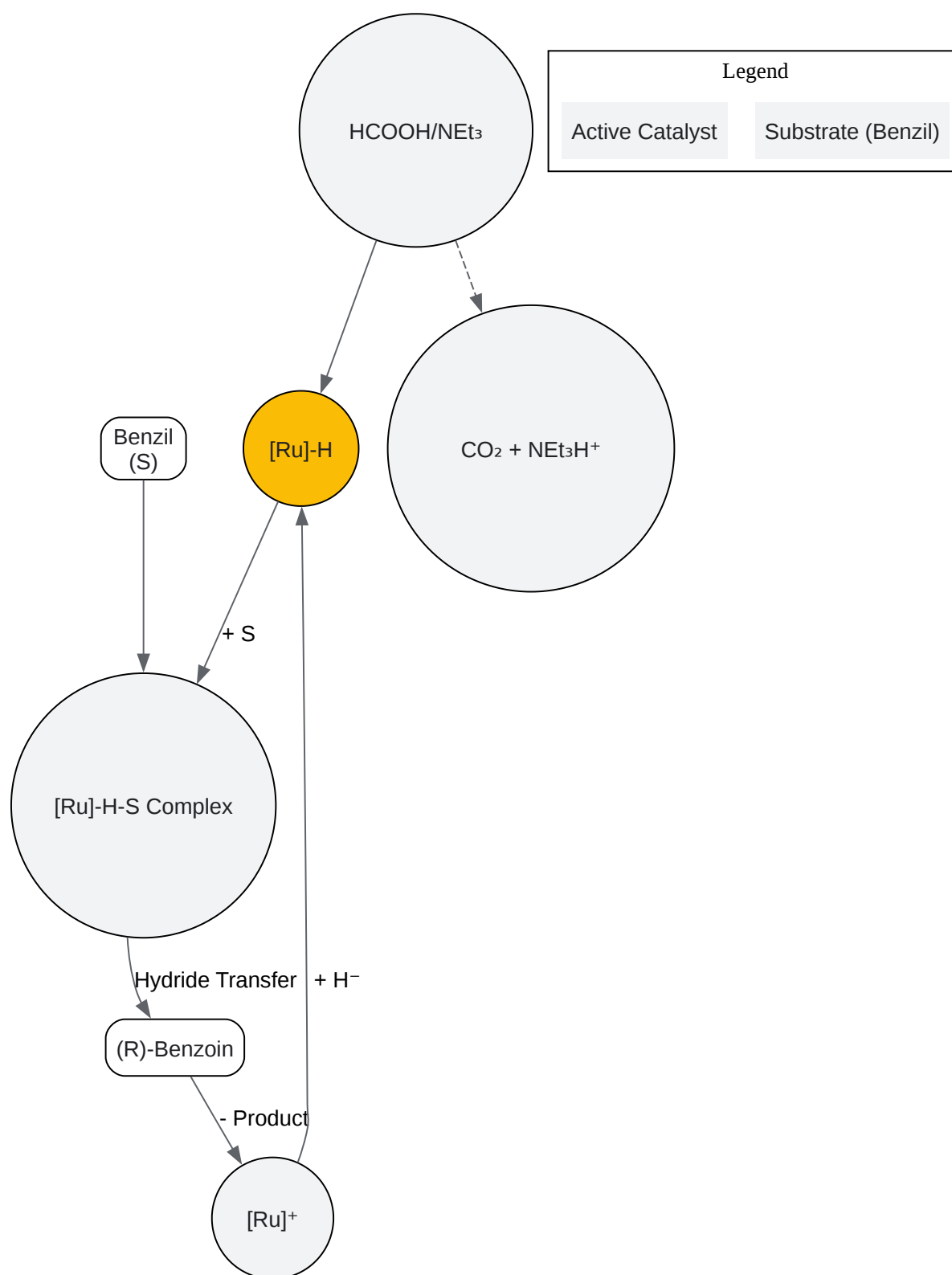
- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve benzil in the anhydrous solvent.
- Prepare a 5:2 mixture of formic acid and triethylamine.
- **Catalyst Addition:** Add the $\text{RuCl}[(\text{S,S})\text{-Tsdpen}](\eta^6\text{-p-cymene})$ catalyst to the reaction flask. The substrate-to-catalyst molar ratio should be between 1000 and 2000.
- **Reaction Initiation:** Add the formic acid/triethylamine mixture to the reaction flask.
- Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
- **Work-up:** Once the reaction is complete, quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- **Purification and Analysis:** Purify the crude (R,R)-hydrobenzoin by recrystallization or column chromatography.
- Characterize the product by NMR and determine the diastereomeric and enantiomeric excess by HPLC using a chiral stationary phase.

Visualizations



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Caption: General workflow for the enantioselective synthesis of (R)-1,2-Diphenylethanol.



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Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of benzil.il.

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